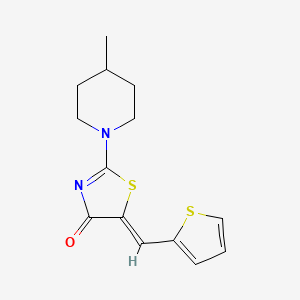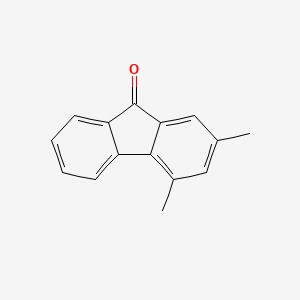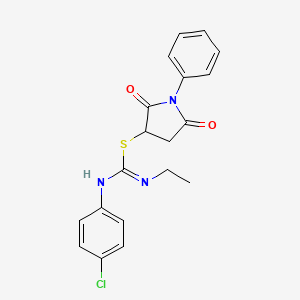![molecular formula C16H12Br2N4O9 B11535594 N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)
N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves multiple steps. One common method includes the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Disilanes: Organosilicon compounds with unique electronic properties but different structural characteristics.
Famotidine Related Compound E: Another complex organic compound used in medicinal chemistry.
Uniqueness
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide stands out due to its combination of bromine, hydroxyl, methoxy, and nitro groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C16H12Br2N4O9 |
|---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br2N4O9/c1-30-11-4-8(21(26)27)3-10(22(28)29)16(11)31-6-12(23)20-19-5-7-2-9(17)15(25)13(18)14(7)24/h2-5,24-25H,6H2,1H3,(H,20,23)/b19-5+ |
InChI Key |
MPOPXOCKCAHENS-PTXOJBNSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11535516.png)
![N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11535522.png)
![4-bromo-N-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11535536.png)
![2,4-dimethyl-6-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11535539.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B11535543.png)
![Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate](/img/structure/B11535548.png)

![2-amino-5-hydroxy-4-(4-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11535569.png)
![2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11535582.png)
![N'-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11535589.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B11535603.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11535608.png)


